

Application Notes: Purification of Camphor Oxime by Recrystallization

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Camphor oxime*

Cat. No.: *B8808870*

[Get Quote](#)

Introduction

(1R)-**Camphor oxime** is a versatile chiral intermediate widely used in organic synthesis, including the preparation of pharmaceuticals and as a ligand in asymmetric catalysis.^[1] The purity of **camphor oxime** is critical for the success of subsequent reactions, as impurities can lead to side reactions, lower yields, and products that are difficult to purify. Recrystallization is a powerful and fundamental technique for purifying solid organic compounds like **camphor oxime**.^{[2][3]}

Principle of Recrystallization

The technique of recrystallization is based on the principle of differential solubility.^[4] Most solid compounds are more soluble in a hot solvent than in a cold one.^{[4][5]} In a typical procedure, the impure solid is dissolved in a minimum amount of a suitable hot solvent to create a saturated solution.^{[2][3]} As this solution is allowed to cool, the solubility of the desired compound decreases, leading to the formation of crystals.^[2] Because the impurities are present in much lower concentrations, they remain dissolved in the cold solvent.^[6] The highly-ordered crystal lattice of the desired compound further excludes impurity molecules, resulting in a significant increase in purity upon crystallization.^{[2][6]} The purified crystals are then isolated by filtration.^[4]

Quantitative Data

A summary of the key physical and chemical properties of **(1R)-Camphor Oxime** is presented below. A narrow melting point range close to the literature value is a strong indicator of high purity.

Property	Value	References
Molecular Formula	C ₁₀ H ₁₇ NO	[1] [7]
Molecular Weight	167.25 g/mol	[1] [7] [8]
Appearance	White to off-white crystalline powder/solid	[1] [9]
Melting Point	115-120 °C	[1] [7] [9]
Purity (Typical)	≥97% (GC)	[1] [7]
Solubility	Soluble in ethanol, methanol, and ether; limited solubility in water.	[9] [10] [11] [12]

Experimental Protocol: Recrystallization of Camphor Oxime

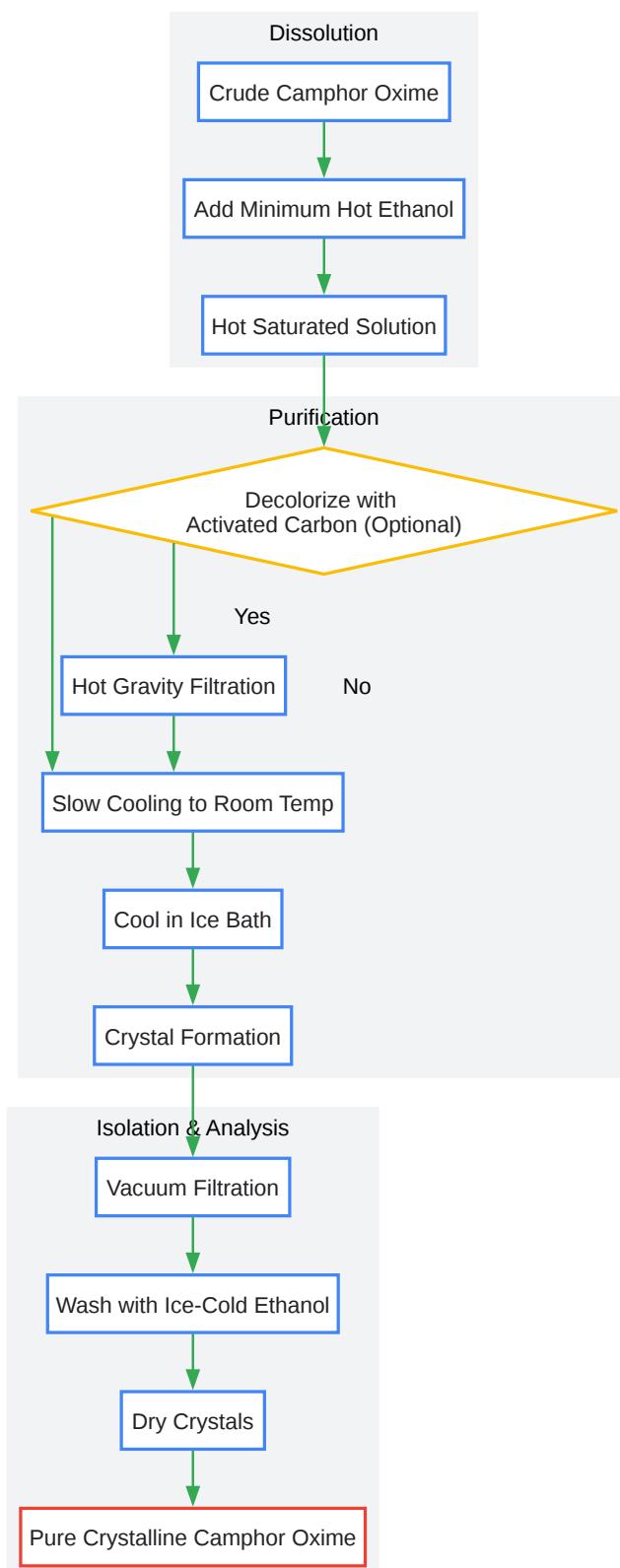
This protocol details the procedure for purifying **camphor oxime** using a single-solvent recrystallization method with ethanol.

Materials and Equipment:

- Crude **Camphor Oxime**
- Ethanol (Reagent Grade)
- Activated Carbon (Decolorizing Charcoal), if needed
- Erlenmeyer flasks (two sizes)
- Hot plate with stirring capability

- Magnetic stir bar
- Stemless funnel and fluted filter paper (for hot filtration, if needed)
- Buchner funnel and filter flask
- Vacuum source
- Ice bath
- Spatula and watch glass
- Melting point apparatus

Procedure:


- Solvent Selection: Ethanol is a suitable solvent for **camphor oxime** recrystallization as the compound is highly soluble in hot ethanol and less soluble at cooler temperatures.[10][11] An ideal solvent should not react with the compound and should be volatile enough to be easily removed from the final crystals.[2]
- Dissolution:
 - Place the crude **camphor oxime** (e.g., 2.0 g) into a 125 mL Erlenmeyer flask with a magnetic stir bar.
 - Add a small volume of ethanol (e.g., 15-20 mL) to the flask.
 - Gently heat the mixture on a hot plate with stirring. Add more hot ethanol in small portions until the **camphor oxime** just completely dissolves. It is crucial to use the minimum amount of hot solvent to ensure the solution is saturated, which maximizes the yield upon cooling.[3]
- Decolorization (Optional Step):
 - If the hot solution has a noticeable color, it indicates the presence of colored impurities.[2]

- Remove the flask from the heat and allow it to cool slightly to prevent violent boiling when the charcoal is added.
- Add a small amount of activated carbon (a spatula tip's worth) to the solution.[2]
- Swirl the flask and gently reheat to boiling for a few minutes. The activated carbon will adsorb the colored impurities.[2]
- To remove the carbon, perform a hot gravity filtration using a pre-heated stemless funnel and fluted filter paper into a clean, pre-warmed Erlenmeyer flask. This step must be done quickly to prevent premature crystallization in the funnel.

- Crystallization:
 - Cover the mouth of the Erlenmeyer flask with a watch glass to prevent solvent evaporation and contamination.
 - Allow the solution to cool slowly and undisturbed to room temperature.[3] Slow cooling is essential for the formation of large, pure crystals. Rapid cooling can trap impurities.
 - Once the flask has reached room temperature and crystal formation appears to have ceased, place it in an ice bath for 15-20 minutes to maximize the recovery of the purified compound.[3]
- Isolation of Crystals:
 - Collect the purified crystals by vacuum filtration using a Buchner funnel and a filter flask.[5]
 - Transfer the crystalline slurry into the funnel.
 - Wash the crystals with a small amount of ice-cold ethanol to rinse away any remaining soluble impurities.[3] It is important to use ice-cold solvent to minimize the loss of the desired product.
- Drying:
 - Leave the crystals in the Buchner funnel with the vacuum on for several minutes to pull air through and partially dry them.

- Transfer the crystals to a pre-weighed watch glass and allow them to air dry completely.
For faster drying, a vacuum oven or desiccator can be used.[13]
- Purity Assessment:
 - Weigh the dried, purified **camphor oxime** to calculate the percent recovery.
 - Determine the melting point of the purified crystals. Pure **camphor oxime** should have a sharp melting point within the literature range (approx. 115-120 °C).[1][5][9] A broad or depressed melting point indicates the presence of impurities.

Visualizations

[Click to download full resolution via product page](#)

Caption: Workflow for the purification of **camphor oxime** by recrystallization.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. chemimpex.com [chemimpex.com]
- 2. Recrystallization [sites.pitt.edu]
- 3. people.chem.umass.edu [people.chem.umass.edu]
- 4. praxilabs.com [praxilabs.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. Home Page [chem.ualberta.ca]
- 7. (1R)-樟脑肟 ≥97.0% (sum of enantiomers, GC) | Sigma-Aldrich [sigmaaldrich.com]
- 8. (2E)-1,7,7-Trimethylbicyclo(2.2.1)heptan-2-one oxime | C10H17NO | CID 5908504 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. (1R)-CAMPHOR OXIME CAS#: 2792-42-9 [m.chemicalbook.com]
- 10. CAS 2792-42-9: (+)-Camphor oxime | CymitQuimica [cymitquimica.com]
- 11. Buy (1R)-Camphor oxime | 2792-42-9 [smolecule.com]
- 12. camphor oxime, 13559-66-5 [thegoodsentscompany.com]
- 13. benchchem.com [benchchem.com]
- To cite this document: BenchChem. [Application Notes: Purification of Camphor Oxime by Recrystallization]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b8808870#purification-of-camphor-oxime-by-recrystallization>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com